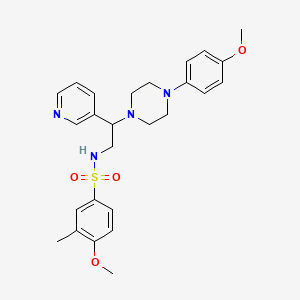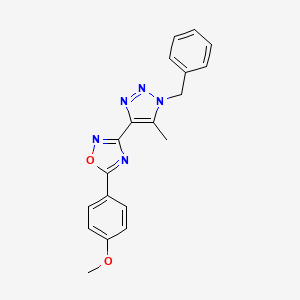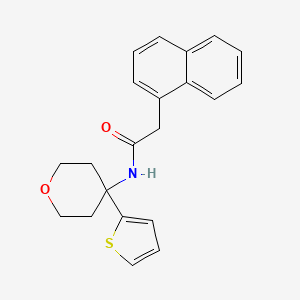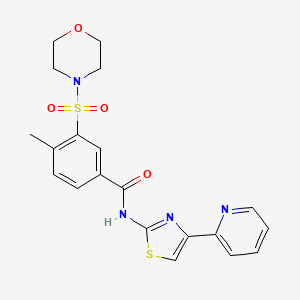![molecular formula C15H19N3O B2456153 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline CAS No. 1274016-72-6](/img/structure/B2456153.png)
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound, and a piperidine group, another type of heterocyclic compound . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied. Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For example, Yalgin and co-workers reported the synthesis of 2-methyl quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of “2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline” would include these rings, along with the piperidin-4-yl and methoxy groups attached at the appropriate positions.
将来の方向性
Quinoxalines have several prominent pharmacological effects and have diverse therapeutic uses. They have become the crucial component in drugs used to treat various diseases . Therefore, the future directions for “2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline” could involve further exploration of its potential therapeutic uses and the development of more efficient synthesis methods.
作用機序
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Quinoxaline derivatives have been reported to have various pharmacological properties, including anticancer activity .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
Result of Action
Quinoxaline derivatives have been reported to have various pharmacological properties, including anticancer activity
特性
IUPAC Name |
2-methyl-3-(piperidin-4-ylmethoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-15(19-10-12-6-8-16-9-7-12)18-14-5-3-2-4-13(14)17-11/h2-5,12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYDFUJCAGSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(methylthio)phenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456071.png)




![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)

![6-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456088.png)
![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)

![ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate](/img/structure/B2456092.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)